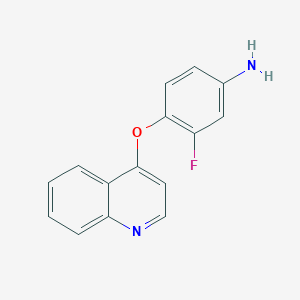

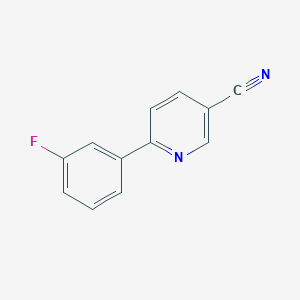

3-Fluoro-4-(quinolin-4-yloxy)aniline

説明

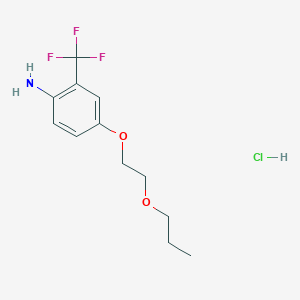

3-Fluoro-4-(quinolin-4-yloxy)aniline is a chemical compound with the CAS Number: 1308641-96-4 . It has a molecular weight of 254.26 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 254.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用

Synthesis of Polyamides

A novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group was synthesized for creating polyamides. These polyamides exhibited excellent solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures up to 313°C and decomposition temperatures between 200 and 370°C (Ghaemy & Bazzar, 2010).

Antibacterial Activities

The synthesis of fluorinated compounds related to nalidixic acid, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, demonstrated potent broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Molecular Docking and QSAR Studies

Docking and QSAR studies were conducted on derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline to understand their inhibitory activities as c-Met kinase inhibitors. This study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities (Caballero et al., 2011).

Development of Iron Sensors

A compound named 2-(3H-pyrrolo[2,3-c]quinolin-4-yl)aniline (APQ) was developed for sensing iron. This fluorophore facilitated micromolar detection of Fe3+/Fe2+ through fluorescence quenching, even in the presence of common interfering cations (Kumar et al., 2019).

Fluorine-18 Labeled Molecular Imaging Agents

Research into molecular imaging of angiogenic processes led to the synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers. These inhibitors were based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton and successfully labeled with fluorine-18 (Ilovich et al., 2008).

作用機序

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They often act by inhibiting various enzymes .

Mode of Action

Quinolines and fluoroquinolones, which share a similar structure, inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis, which can affect a wide range of biochemical pathways .

Result of Action

Quinolines are known to have a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .

特性

IUPAC Name |

3-fluoro-4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-9-10(17)5-6-15(12)19-14-7-8-18-13-4-2-1-3-11(13)14/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDTXRXYPIJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)

![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)

![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)